![molecular formula C20H26ClN3O7S B3214130 N,4-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide perchlorate CAS No. 1135018-63-1](/img/structure/B3214130.png)
N,4-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide perchlorate
Overview
Description
“N,4-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide perchlorate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also includes a benzenesulfonamide group, which is often found in sulfa drugs, a class of antimicrobials .
Scientific Research Applications
- Application : 4-N,N-Dimethylaminopyridine (DMAP) in combination with benzyl bromide has been developed as a catalyst for the selective oxidation of methyl aromatics. DMAP exhibits higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .
- Mechanism : The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are successfully oxygenated using molecular oxygen. The real catalyst results from the formation of a pyridine onium salt from the bromide and DMAP. This onium salt has been well characterized by NMR spectroscopy .
- Application : Novel binary composite films composed of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate have been designed and prepared. These films address the poor conductivity and extreme process for crystal growth associated with DAST, potentially expanding its practical applications .
- Application : Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, structurally related to the compound , have been studied for their pharmacological activities. These derivatives may offer potential antimicrobial and anticancer properties .
Selective Oxidation of Methyl Aromatics
Nonlinear Optical and Terahertz Sensitive Material
Antimicrobial and Anticancer Drug Research
properties
IUPAC Name |
N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide;perchloric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClHO4/c1-16-4-10-19(11-5-16)27(25,26)22(3)18-8-6-17(7-9-18)20(24)23-14-12-21(2)13-15-23;2-1(3,4)5/h4-11H,12-15H2,1-3H3;(H,2,3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZLEOLESAOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.OCl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide perchlorate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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